![molecular formula C23H31NO7 B1263439 dextrorphan O-glucuronide](/img/structure/B1263439.png)
dextrorphan O-glucuronide
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Overview
Description
Dextrorphan O-glucosiduronic acid is a glucosiduronic acid derived from dextrorphan. It derives from a dextrorphan.
Scientific Research Applications
Pharmacokinetics in Animal Models
A study by Corado et al. (2017) explored the metabolism and pharmacokinetics of dextromethorphan and its major metabolites, including dextrorphan O-glucuronide, in horses. They found that dextromethorphan was primarily eliminated as the O-demethylated metabolite, dextrorphan, and identified several additional metabolites in the urine, including novel hydroxy-dextrorphan metabolites in both free and glucuronidated forms (Corado, McKemie, & Knych, 2017).
Metabolic Activity Assessment
Chládek et al. (2000) used dextrorphan, the metabolite of dextromethorphan, to assess in vivo activity of cytochrome P450 2D6 (CYP2D6). This study helps in understanding metabolic ratios in plasma and urine and their relationship with dextrorphan glucuronides (Chládek, Zimová, Beránek, & Martínková, 2000).
Neuroprotective Properties
Dextrorphan has been studied for its neuroprotective properties. Choi (1987) found that dextrorphan, at certain concentrations, can attenuate glutamate neurotoxicity in murine neocortical cell cultures. This suggests potential clinical therapeutic utility for certain neurological diseases (Choi, 1987).
Role in Human Medicine
The study by Duché et al. (1993) investigated dextromethorphan O-demethylation and dextrorphan glucuronidation in a French population, offering insights into the oxidative phenotype and UDP-glucuronyltransferase(s) capacities in humans (Duché, Querol-Ferrer, Barré, Mésangeau, & Tillement, 1993).
Analytical Techniques for Detection
Gillilan et al. (1980) developed a high-pressure liquid chromatographic method for determining dextrorphan in human plasma. This method aids in the precise and reproducible detection of dextrorphan, enhancing its applicability in clinical and pharmacological studies (Gillilan, Lanman, & Mason, 1980).
Stroke Treatment Research
Albers et al. (1995) examined dextrorphan hydrochloride, a noncompetitive N-methyl-D-aspartate antagonist, in patients with acute stroke. Their research contributes to understanding the potential of dextrorphan in treating neurological conditions like stroke (Albers, Atkinson, Kelley, & Rosenbaum, 1995).
properties
Product Name |
dextrorphan O-glucuronide |
---|---|
Molecular Formula |
C23H31NO7 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22?,23+/m1/s1 |
InChI Key |
YQAUTKINOXBFCA-DCWOAAMISA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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